molecular formula C15H20BNO4S B14051863 1-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B14051863
M. Wt: 321.2 g/mol
InChI Key: TXCRNXFMFSTIMR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-1H-indole-boronic acid pinacol ester typically involves the reaction of 1-methanesulfonyl-1H-indole with boronic acid pinacol ester under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-1H-indole-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic ester.

    Radical Initiators: Used in protodeboronation reactions.

Major Products

Scientific Research Applications

1-Methanesulfonyl-1H-indole-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-1H-indole-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methanesulfonyl-1H-indole-boronic acid pinacol ester is unique due to its indole structure, which imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

Properties

Molecular Formula

C15H20BNO4S

Molecular Weight

321.2 g/mol

IUPAC Name

1-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

InChI

InChI=1S/C15H20BNO4S/c1-14(2)15(3,4)21-16(20-14)12-10-17(22(5,18)19)13-9-7-6-8-11(12)13/h6-10H,1-5H3

InChI Key

TXCRNXFMFSTIMR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)S(=O)(=O)C

Origin of Product

United States

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